molecular formula C8H16ClN B6266210 cyclooct-2-en-1-amine hydrochloride CAS No. 95998-18-8

cyclooct-2-en-1-amine hydrochloride

Cat. No.: B6266210
CAS No.: 95998-18-8
M. Wt: 161.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooct-2-en-1-amine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique physical, chemical, and biological properties. This compound is characterized by its molecular formula C8H16ClN and a molecular weight of 161.7. It is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclooct-2-en-1-amine hydrochloride typically involves the synthesis of cyclooct-2-en-1-amine followed by its conversion to the hydrochloride salt. One common method involves the hydrogenation of cyclooctadiene to form cyclooctene, which is then subjected to amination reactions to introduce the amine group. The resulting cyclooct-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form cyclooct-2-en-1-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Cyclooct-2-en-1-amine.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Cyclooct-2-en-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclooct-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. This interaction is often mediated by the amine group, which can participate in various chemical reactions, including nucleophilic attack and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene: A precursor in the synthesis of cyclooct-2-en-1-amine.

    Cyclooctadiene: Used in the initial hydrogenation step to form cyclooctene.

    Cyclooctanol: Another derivative of cyclooctene with different functional groups.

Uniqueness

Cyclooct-2-en-1-amine hydrochloride is unique due to its specific amine functionality and its ability to form stable hydrochloride salts. This makes it particularly useful in research applications where precise control over chemical reactivity and solubility is required .

Properties

CAS No.

95998-18-8

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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